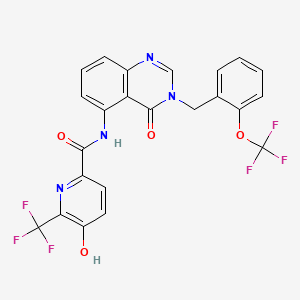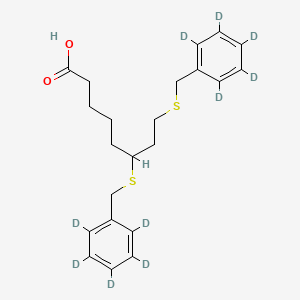
Devimistat-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Devimistat-d10, also known as CPI-613-d10, is a deuterium-labeled analog of devimistat. Devimistat is an experimental anti-mitochondrial drug developed by Cornerstone Pharmaceuticals. It is primarily studied for its potential in treating various cancers, including metastatic pancreatic cancer and relapsed or refractory acute myeloid leukemia . This compound is used in research to study the pharmacokinetics and metabolic pathways of devimistat.
Preparation Methods
Devimistat-d10 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the devimistat molecule. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions are carefully controlled to ensure high purity and yield of the final product . Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving large-scale synthesis and purification processes.
Chemical Reactions Analysis
Devimistat-d10 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols .
Scientific Research Applications
Devimistat-d10 is extensively used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of devimistat. In chemistry, it helps in understanding the metabolic pathways and interactions of devimistat with other molecules. In biology and medicine, this compound is used to investigate its potential as an anti-cancer agent. It has shown promise in treating colorectal cancer, pancreatic cancer, and acute myeloid leukemia by disrupting mitochondrial function and energy production in cancer cells . Additionally, this compound is used in preclinical and clinical studies to evaluate the efficacy and safety of devimistat in combination with other chemotherapeutic agents .
Mechanism of Action
Devimistat-d10 exerts its effects by targeting key enzymes involved in the tricarboxylic acid cycle, specifically pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes. By inhibiting these enzymes, this compound disrupts the energy metabolism of cancer cells, leading to cell death. This mechanism of action is distinct from traditional cytotoxic chemotherapy, making this compound a unique and promising candidate for cancer therapy .
Comparison with Similar Compounds
Devimistat-d10 is unique in its mechanism of action and its ability to target mitochondrial enzymes involved in energy metabolism. Similar compounds include other inhibitors of the tricarboxylic acid cycle, such as dichloroacetate and CPI-613 (non-deuterated devimistat). this compound’s deuterium labeling provides additional insights into the pharmacokinetics and metabolic pathways of devimistat, making it a valuable tool in research .
Properties
Molecular Formula |
C22H28O2S2 |
|---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
6,8-bis[(2,3,4,5,6-pentadeuteriophenyl)methylsulfanyl]octanoic acid |
InChI |
InChI=1S/C22H28O2S2/c23-22(24)14-8-7-13-21(26-18-20-11-5-2-6-12-20)15-16-25-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,23,24)/i1D,2D,3D,4D,5D,6D,9D,10D,11D,12D |
InChI Key |
ZYRLHJIMTROTBO-CRDOFXDFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CSCCC(CCCCC(=O)O)SCC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CSCCC(CCCCC(=O)O)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-N-(1-Ethyl-2-Oxo-1,2-Dihydrobenzo[cd]indol-6-Yl)-2-Methoxybenzenesulfonamide](/img/structure/B12367465.png)
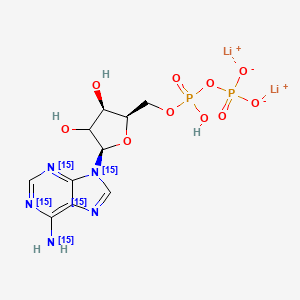
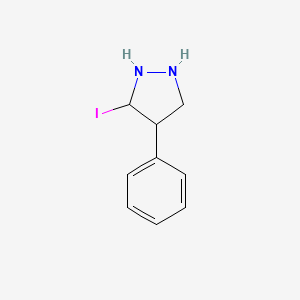
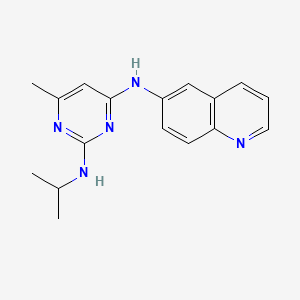
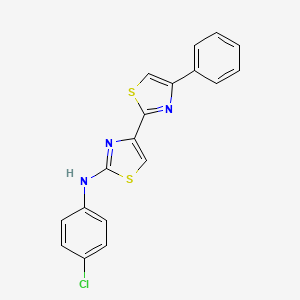
![N-[(R)-1-[(S)-1-(Butane-1-sulfonylaminocarbonyl)-2-methyl-propylcarbamoyl]-2-(4-isoxazol-5-yl-phenyl)-ethyl]-3,5,N-trimethyl-benzamide](/img/structure/B12367501.png)
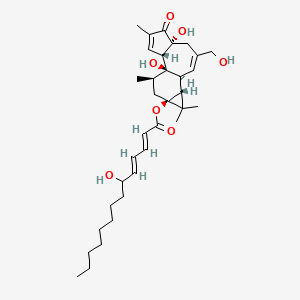
![(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-16-methyl-2-(trideuteriomethyl)-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile](/img/structure/B12367521.png)
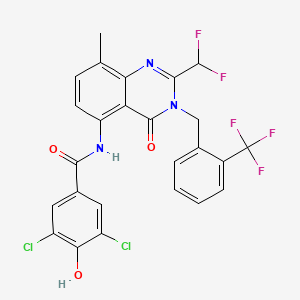
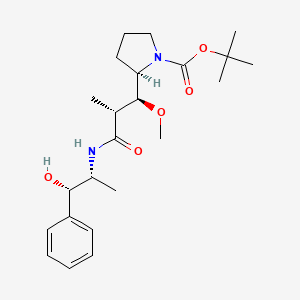
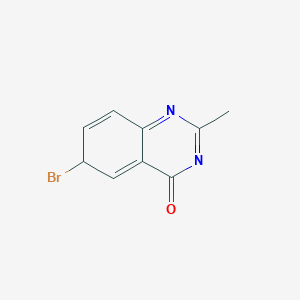
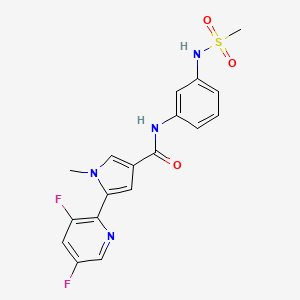
![(2R,3S,5S)-2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B12367542.png)
